molecular formula C21H42O4 B134734 1-Stearoyl-sn-glycerol CAS No. 22610-61-3

1-Stearoyl-sn-glycerol

Cat. No. B134734
CAS RN: 22610-61-3
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-FQEVSTJZSA-N
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Description

1-Stearoyl-sn-glycerol is a diacyl glycerol (DAG) that allosterically activates PKC and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It activates transient receptor potential channels 3 and 6 that regulate the intracellular free calcium levels .


Synthesis Analysis

The anticancer mechanism of 1-stearoyl-sn-glycero-3-phosphocholine (LPC), one of the lysophosphatidylcholines, was investigated in chronic myelogenous leukemia (CML) K562 cells . LPC significantly showed cytotoxicity at 80 μM and induced apoptosis by sub-G1 accumulation, increase in Annexin V positive, and caspase activation .


Molecular Structure Analysis

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho- (1’-rac-glycerol) (sodium salt) (SAPG) is a sodium salt of glycerophospholipid, with substitution of stearic acid, arachidonic acid, and phospho-rac- (1-glycerol) at the sn-1, sn-2, and sn-3 positions respectively, in the glycerol backbone .


Chemical Reactions Analysis

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho- (1’-rac-glycerol) (sodium salt) (SAPG) is a sodium salt of glycerophospholipid, with substitution of stearic acid, arachidonic acid, and phospho-rac- (1-glycerol) at the sn-1, sn-2, and sn-3 positions respectively, in the glycerol backbone .


Physical And Chemical Properties Analysis

The molecular weight of 1-Stearoyl-2-arachidonoyl-sn-glycerol is 645.01 .

Scientific Research Applications

Transdermal Drug Delivery

1-Stearoyl-sn-glycerol is utilized in the development of drug transdermal delivery devices, such as liposomes and micelles. These lipid-based carriers enhance drug absorption through the skin, improving therapeutic efficacy .

Drug Delivery Vehicles

Monostearin (1-Stearoyl-rac-glycerol) serves as a component in drug delivery vehicles like nanoparticles and microemulsions. These systems enhance drug solubility, stability, and targeted delivery .

Allosteric Activation of Proteins

1-Stearoyl-2-arachidonoyl-sn-glycerol (a diacyl glycerol) allosterically activates protein kinase C (PKC) and other proteins. Its impact on cell growth, development, survival, apoptosis, carcinogenesis, and metastasis is noteworthy. Additionally, it activates transient receptor potential channels 3 and 6, regulating intracellular calcium levels .

Hormogonium Induction in Cyanobacteria

A crude methanolic extract of coralloid roots contains 1-palmitoyl-2-linoleoyl-sn-glycerol, which induces differentiation of filamentous cell aggregates of Nostoc species into motile hormogonia. This finding sheds light on the role of glycerolipids in cyanobacterial development .

Mechanism of Action

Target of Action

1-Stearoyl-sn-glycerol, also known as 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a diacyl glycerol (DAG) that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .

Mode of Action

1-Stearoyl-sn-glycerol allosterically activates PKC . Allosteric activation refers to the regulation of an enzyme or protein’s activity due to the binding of an effector molecule at a site other than the protein’s active site. In addition to PKC, 1-Stearoyl-sn-glycerol also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels .

Biochemical Pathways

The activation of PKC by 1-Stearoyl-sn-glycerol can affect various biochemical pathways. PKC is involved in multiple signaling pathways that control cell growth, survival, and apoptosis . The activation of transient receptor potential channels by 1-Stearoyl-sn-glycerol can also influence calcium signaling pathways .

Result of Action

The activation of PKC and transient receptor potential channels by 1-Stearoyl-sn-glycerol can lead to various molecular and cellular effects. These include changes in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The exact effects can vary depending on the specific cellular context and the other signaling pathways that are active in the cell.

Future Directions

The anticancer mechanism of 1-stearoyl-sn-glycero-3-phosphocholine (LPC), one of the lysophosphatidylcholines, was investigated in chronic myelogenous leukemia (CML) K562 cells . This research indicates potential future directions for the use of 1-Stearoyl-sn-glycerol in cancer treatment .

properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICKXHEKHSIBG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309576
Record name 1-O-Octadecanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(18:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Stearoyl-sn-glycerol

CAS RN

22610-61-3
Record name 1-O-Octadecanoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22610-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Octadecanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MG(18:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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